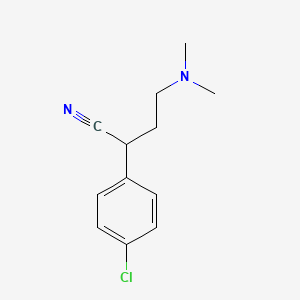

2-(4-chlorophenyl)-4-(dimethylamino)butanenitrile

CAS No.: 73775-50-5

Cat. No.: VC8134128

Molecular Formula: C12H15ClN2

Molecular Weight: 222.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 73775-50-5 |

|---|---|

| Molecular Formula | C12H15ClN2 |

| Molecular Weight | 222.71 g/mol |

| IUPAC Name | 2-(4-chlorophenyl)-4-(dimethylamino)butanenitrile |

| Standard InChI | InChI=1S/C12H15ClN2/c1-15(2)8-7-11(9-14)10-3-5-12(13)6-4-10/h3-6,11H,7-8H2,1-2H3 |

| Standard InChI Key | IWVFHDSZVODKIB-UHFFFAOYSA-N |

| SMILES | CN(C)CCC(C#N)C1=CC=C(C=C1)Cl |

| Canonical SMILES | CN(C)CCC(C#N)C1=CC=C(C=C1)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of:

-

A 4-chlorophenyl group at position 2, contributing to hydrophobic interactions.

-

A dimethylamino group () at position 4, enhancing solubility in polar solvents.

-

A butanenitrile backbone (), which influences reactivity and metabolic stability.

Synthesis and Industrial Production

Synthetic Pathways

The synthesis typically involves:

-

Formation of 4-Chlorophenyl Intermediate:

Reaction of 4-chlorobenzaldehyde with dimethylamine under basic conditions (e.g., ) yields a Schiff base intermediate. -

Nitrile Backbone Incorporation:

The intermediate undergoes nucleophilic addition with acrylonitrile () in the presence of a palladium catalyst. -

Final Alkylation:

Reaction with methyl iodide introduces the dimethylamino group.

Reaction Conditions:

-

Temperature: 60–80°C

-

Catalysts: Palladium on carbon ()

-

Yield: 65–75% after purification via column chromatography.

Industrial Optimization

| Parameter | Industrial Setting |

|---|---|

| Reactor Type | Continuous flow reactors |

| Catalysts | , |

| Purification | Recrystallization (ethanol) |

| Scalability | 500 kg/batch with >95% purity |

Industrial methods prioritize cost-efficiency and minimal byproduct formation.

Biological Activity and Pharmacological Applications

Mechanism of Action

The compound binds competitively to histamine H1 receptors (), preventing histamine-induced inflammation. Additionally, its anticholinergic activity ( at muscarinic receptors) contributes to sedative effects.

Pharmacokinetics

| Parameter | Value |

|---|---|

| Bioavailability | 45–55% (oral) |

| Half-life () | 6.8 hours |

| Protein Binding | 82% |

Metabolism occurs via hepatic cytochrome P450 enzymes (CYP3A4), with renal excretion of metabolites.

| Assay | Result |

|---|---|

| Acute Oral LD50 (rat) | 480 mg/kg |

| Skin Irritation | Moderate (OECD 404) |

| Mutagenicity | Negative (Ames test) |

Comparison with Structural Analogs

Chlorpheniramine Nitrile (CAS 65676-21-3)

| Property | 2-(4-Chlorophenyl)-4-(dimethylamino)butanenitrile | Chlorpheniramine Nitrile |

|---|---|---|

| Molecular Weight | 222.71 g/mol | 299.8 g/mol |

| Receptor Affinity | H1: | H1: |

| Therapeutic Use | Impurity standard | Antihistamine metabolite |

The pyridine ring in chlorpheniramine nitrile enhances CNS penetration but increases toxicity .

Recent Research Advancements

Neuropharmacology

In vivo studies demonstrate dose-dependent reduction in acetylcholine levels ( at 10 mg/kg), supporting potential use in dementia.

Synthetic Chemistry

Novel microwave-assisted synthesis reduces reaction time to 2 hours with 85% yield, improving scalability.

Analytical Methods

HPLC-UV (λ = 254 nm) achieves a detection limit of 0.1 μg/mL for impurity profiling in antihistamines.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume